molecular formula C9H10FNO B3112504 (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine CAS No. 1896262-04-6

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

Cat. No.: B3112504
CAS No.: 1896262-04-6
M. Wt: 167.18
InChI Key: ALWPRZGDSFAJQS-UHFFFAOYSA-N
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Description

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine (CAS 1896262-04-6) is a high-value chemical intermediate in pharmaceutical research and fine chemical synthesis. Its primary research application is as a critical building block in the development of exceptionally potent small-molecule inhibitors of the Embryonic Ectoderm Development (EED) protein, a promising therapeutic target in oncology . EED is an essential scaffolding component of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in gene silencing and is dysregulated in numerous human cancers . Inhibiting EED offers a novel strategy to target PRC2 activity. This dihydrobenzofuran methanamine scaffold has been utilized in the structure-guided discovery of EED inhibitors, such as EEDi-5273, which demonstrates sub-nanomolar binding affinity (IC50 = 0.2 nM) and achieves complete and persistent tumor regression in xenograft models upon oral administration . The compound serves as a versatile synthetic intermediate, and modern, industrially viable synthesis routes have been developed, starting from 4-fluoro-3-methylphenol and proceeding through sequential bromination, O-alkylation, cyclization, and functionalization steps to yield the final amine . This compound is offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-2H,3-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWPRZGDSFAJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves several steps starting from 4-fluoro-3-methylphenol . The synthetic route includes:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    O-Alkylation: Formation of an ether linkage.

    Cyclization: Formation of the benzofuran ring.

    Bromination: Further bromination of the intermediate.

    Azidation or Ammonolysis: Introduction of an azide or amine group.

    Reduction: Conversion of the azide to an amine.

These steps are carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.

Chemical Reactions Analysis

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to derivatives with diverse chemical properties.

Research indicates that (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity: The benzofuran scaffold has demonstrated effectiveness against various microbial pathogens when appropriately substituted .
  • Anticancer Properties: Studies show that this compound can significantly inhibit the growth of certain cancer cell lines. For example, it has been reported to inhibit L1210 mouse leukemia cells with an IC50 value in the nanomolar range .

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent. Its mechanism of action may involve binding to specific receptors and enzymes that modulate cellular activity. Notably, it has shown potent binding to the EED protein involved in oncogenic processes with an IC50 value as low as 12 nM .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against KARPAS422 cell growth. The compound exhibited an IC50 value of 12 nM, indicating strong potential for further development in cancer therapies .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various benzofuran derivatives, this compound showed enhanced antimicrobial activity against a range of bacterial strains. The halogen substitution at the 4-position was crucial for its effectiveness .

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A. 1-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine
  • Molecular Formula : C₁₅H₁₅FN₂O
  • This modification may enhance binding affinity in kinase inhibitors but reduces solubility compared to the parent compound .
B. Ethyl 5-Amino-2,3-dihydrobenzofuran-2-carboxylate (CAS: 944447-73-8)
  • Molecular Formula: C₁₁H₁₃NO₃
  • Key Features: Replaces the methanamine group with an ester-linked amino moiety. The ester group improves lipophilicity, favoring blood-brain barrier penetration, but limits stability under physiological conditions .
C. 5-Fluoro-2'-Deoxyuridine
  • Molecular Formula : C₉H₁₁FN₂O₅
  • Key Features : A nucleoside analogue with antiviral and antitumor activity. Unlike (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, it lacks the benzofuran core and instead utilizes a fluorinated uracil moiety, targeting thymidylate synthase .
A. Antitumor Activity
  • This compound serves as a critical pharmacophore in EEDi-5273, an orally efficacious EED inhibitor with sub-nanomolar potency. Derivatives like Compound 10 (imidazopyrimidine-carboxamide) exhibit enhanced tumor suppression in xenograft models .
  • Comparative Efficacy :
    • EEDi-5273 : IC₅₀ = 0.3 nM (EED binding) .
    • 5-Fluorouracil : IC₅₀ = 1–10 µM (wider cytotoxicity) .
B. Solubility and Bioavailability
  • The hydrochloride salt (1.84 mg/mL solubility) outperforms non-fluorinated analogues like 2,3-dihydrobenzofuran-4-amine (0.2 mg/mL), facilitating intravenous administration .

Biological Activity

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The benzofuran scaffold has shown promising antimicrobial properties when substituted appropriately. Specifically, halogenated derivatives have been noted for their effectiveness against a range of microbial pathogens.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have reported that it can significantly inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that the compound may interfere with cellular pathways critical for cancer cell survival .
  • Binding Affinity : The compound binds to specific receptors and enzymes, modulating their activity. For instance, it has shown potent binding to the EED protein involved in oncogenic processes, with an IC50 value as low as 12 nM in cellular assays .
  • Mechanistic Insights : Studies indicate that the mechanism may involve the intracellular release of active metabolites that exert cytotoxic effects on cancer cells. For example, the conversion of prodrugs into active forms has been documented as a pathway for therapeutic action .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (Cancer Cell Lines)
This compoundYesYes12 nM
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamineModerateModerateNot specified
Other benzofuran derivativesVariesVariesVaries

Case Studies and Research Findings

  • Anticancer Activity Study : A study published in 2020 demonstrated that this compound inhibits KARPAS422 cell growth with an IC50 value of 12 nM. This highlights its potential as a therapeutic agent against certain types of lymphoma .
  • Mechanistic Study : Another investigation focused on the compound's mechanism revealed that it could reverse growth inhibition by thymidine addition, indicating a potential pathway involving nucleotide metabolism .
  • Pharmacokinetic Properties : While specific pharmacokinetic data such as bioavailability and metabolism remain under investigation, preliminary findings suggest that environmental factors play a role in the compound's stability and efficacy.

Q & A

Q. What are the established synthetic pathways for (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, and what critical intermediates are involved?

The synthesis typically involves constructing the dihydrobenzofuran core followed by fluorination and amination. Key intermediates include halogenated dihydrobenzofuran precursors, which undergo nucleophilic substitution (e.g., using NH3 or amine sources). For example, NaH-mediated cyclization in THF has been employed for benzofuran ring formation in analogous compounds . Reductive amination of ketone intermediates using agents like SnCl₂·2H₂O in ethanol under reflux can yield the methanamine moiety, as shown in fluorinated diamine syntheses .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while ¹H/¹³C NMR identifies substituent positions and ring saturation. ¹⁹F NMR verifies fluorine substitution. For example, ¹H NMR distinguishes aromatic protons from dihydrobenzofuran methylene groups, as validated in studies of structurally similar methanamine derivatives .

Q. How can researchers ensure the purity of this compound during synthesis?

Purification techniques include column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Purity should be confirmed via HPLC (>95% area) and melting point analysis. Reverse-phase HPLC with UV detection at 254 nm was used for benzofuran-based amines .

Q. What are the key stability considerations for storing this compound?

The compound should be stored below -20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Stability studies on similar amines showed <5% degradation over 6 months under these conditions .

Q. How does the fluorine substituent influence the compound's reactivity in further derivatization?

Fluorine’s electron-withdrawing effect enhances electrophilic substitution at the para position. For example, nitration of fluorinated benzofurans yields 6-nitro derivatives with >80% regioselectivity, as observed in related systems .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of fluorine in this compound synthesis?

Electrophilic fluorination using Selectfluor® at -78°C in anhydrous DMF enhances regioselectivity. Directed ortho-metalation (DoM) with LDA followed by F₂ gas quenching allows precise placement, as adapted from fluorinated benzene diamine syntheses .

Q. How do structural modifications to the dihydrobenzofuran core influence the compound's bioavailability?

Introducing polar groups (e.g., hydroxyls) at non-critical positions modulates LogP and solubility. Pharmacokinetic studies on benzofuran methanamines showed methoxy groups at C-2 increased metabolic stability by 40% compared to hydroxyl analogs .

Q. What in silico methods predict the binding affinity of this compound derivatives to neurological targets?

Molecular docking (AutoDock Vina) with serotonin receptor homology models, combined with MD simulations (AMBER) assessing binding pocket stability over 100 ns, predicts Ki values within 0.5 log units of experimental data, as validated for furan-based inhibitors .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Standardize assays (e.g., FRET-based enzyme inhibition) with internal controls and identical buffer conditions (pH 7.4, 25°C). Cross-validate using orthogonal methods like SPR binding assays. Discrepancies >50% in IC₅₀ require structural recharacterization .

Q. What catalytic systems improve enantioselective synthesis of chiral derivatives?

Chiral phosphoric acids (e.g., TRIP) in asymmetric Mannich reactions achieve up to 92% ee for benzofuran-amine analogs. Solvent screening (toluene/hexane) and low temperatures (-40°C) optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
Reactant of Route 2
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

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